

Dinotefuran-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dinotefuran-d3*

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An In-depth Examination of the Isotopically Labeled Neonicotinoid Insecticide

Abstract

Dinotefuran-d3 is the deuterated form of Dinotefuran, a third-generation neonicotinoid insecticide. This technical guide provides a comprehensive overview of **Dinotefuran-d3** for researchers, scientists, and drug development professionals. It details its chemical structure and physicochemical properties, outlines a putative synthesis pathway, and presents a detailed experimental protocol for its use as an internal standard in the quantitative analysis of Dinotefuran in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide illustrates the mechanism of action of Dinotefuran and a typical analytical workflow through detailed diagrams.

Introduction

Dinotefuran is a broad-spectrum neonicotinoid insecticide effective against a variety of sucking insects.[1] Its mode of action involves the disruption of the insect nervous system by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[2][3] **Dinotefuran-d3**, an isotopically labeled analog of Dinotefuran, serves as an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). The use of deuterated internal standards like **Dinotefuran-d3** allows for highly accurate and precise quantification of the parent compound in complex samples by compensating for matrix effects and variations in sample preparation and instrument response.[4][5]

Chemical Structure and Properties

Dinotefuran-d3 is structurally identical to Dinotefuran, with the exception of three deuterium atoms replacing the three hydrogen atoms on the N-methyl group.

Chemical Structure:

- Dinotefuran: (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine
- Dinotefuran-d3**: (RS)-1-(methyl-d3)-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine

The key physicochemical properties of Dinotefuran and **Dinotefuran-d3** are summarized in the table below. The properties of **Dinotefuran-d3** are expected to be very similar to those of Dinotefuran, with a slight increase in molecular weight due to the presence of deuterium.

| Property | Dinotefuran | Dinotefuran-d3 |
|-------------------|--|---|
| Molecular Formula | C ₇ H ₁₄ N ₄ O ₃ | C ₇ H ₁₁ D ₃ N ₄ O ₃ |
| Molecular Weight | 202.21 g/mol | 205.23 g/mol |
| CAS Number | 165252-70-0 | 1126368-82-7 |
| Appearance | White crystalline solid | White to off-white solid |
| Melting Point | 107.5 °C | Not explicitly available, expected to be similar to Dinotefuran. |
| Solubility | Soluble in water, acetone, and methanol.[5] | Expected to have similar solubility to Dinotefuran. |

Experimental Protocols

Putative Synthesis of Dinotefuran-d3

A detailed, publicly available protocol for the synthesis of **Dinotefuran-d3** is not readily found in the scientific literature. However, based on the known synthesis of Dinotefuran and general methods for isotopic labeling, a plausible synthetic route can be proposed. The key step would involve the use of a deuterated methylating agent. One common approach for the synthesis of

Dinotefuran involves the reaction of 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine with 3-(tetrahydrofurfuryl)amine.[6] To introduce the deuterium label, a deuterated analogue of one of the precursors would be required. A potential strategy involves the use of deuterated methylamine (CD_3NH_2) in the formation of the triazine ring.

Proposed Reaction Scheme:

- Synthesis of a deuterated precursor: Reaction of methyl-d3-amine with appropriate reagents to form a deuterated intermediate, such as 1-(methyl-d3)-2-nitroguanidine.
- Condensation: Reaction of the deuterated intermediate with 3-(tetrahydrofurfuryl)amine to yield **Dinotefuran-d3**.

It is important to note that this is a generalized scheme, and optimization of reaction conditions would be necessary to achieve a good yield and purity. The synthesis of isotopically labeled compounds is often a specialized process.[7]

Quantitative Analysis of Dinotefuran in Food Matrices using LC-MS/MS with Dinotefuran-d3 Internal Standard

This protocol describes a general method for the determination of Dinotefuran residues in a food matrix (e.g., fruits, vegetables) using an isotope dilution LC-MS/MS method.[4][8][9][10][11]

3.2.1. Materials and Reagents

- Dinotefuran analytical standard
- **Dinotefuran-d3** internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water

- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
- Syringe filters (0.22 µm)

3.2.2. Sample Preparation (QuEChERS Method)

- Homogenize a representative sample of the food matrix.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Spike the sample with a known concentration of **Dinotefuran-d3** internal standard solution.
- Add the QuEChERS extraction salts.
- Shake vigorously for 1 minute and centrifuge.
- Take an aliquot of the supernatant (acetonitrile layer).
- Transfer the aliquot to a dSPE tube containing PSA and C18 sorbents.
- Vortex for 30 seconds and centrifuge.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3.2.3. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|----------------|---------------------|-------------------|-----------------------|
| Dinotefuran | 203.1 | 157.1 | 15 |
| Dinotefuran | 203.1 | 129.1 | 20 |
| Dinotefuran-d3 | 206.1 | 160.1 | 15 |

(Note: These are example transitions and should be optimized for the specific instrument used.)

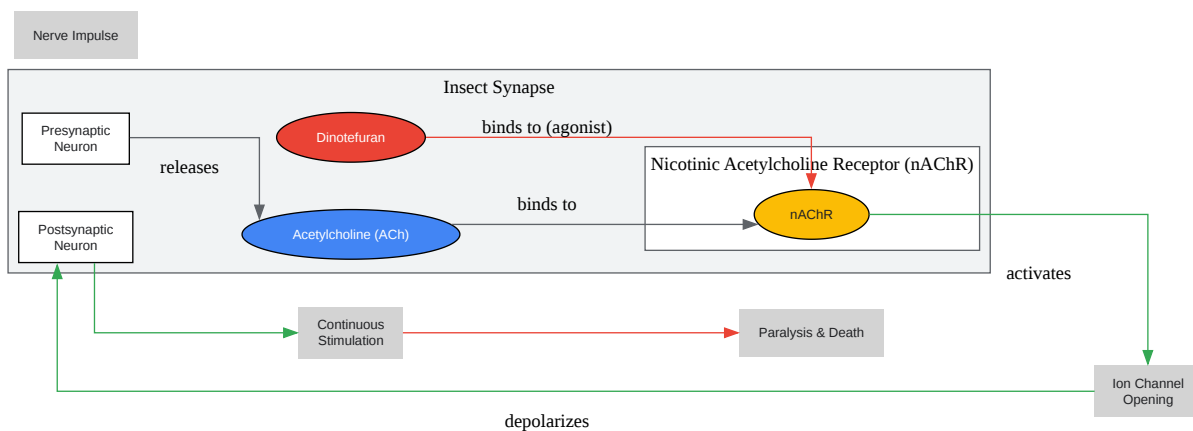
3.2.4. Data Analysis and Quantification

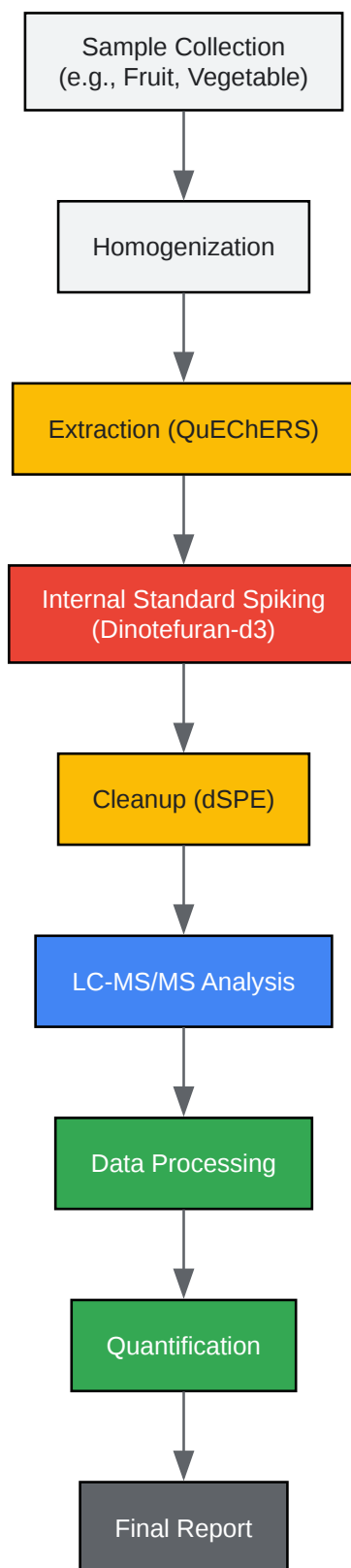
- Construct a calibration curve using standards of Dinotefuran at various concentrations, each containing a fixed concentration of the **Dinotefuran-d3** internal standard.
- Plot the ratio of the peak area of the Dinotefuran analyte to the peak area of the **Dinotefuran-d3** internal standard against the concentration of the Dinotefuran analyte.
- Calculate the concentration of Dinotefuran in the samples by interpolating the peak area ratio from the calibration curve.

Visualizations

Mechanism of Action of Dinotefuran

Dinotefuran acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect.[\[2\]](#)[\[3\]](#)[\[12\]](#)





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